Technical Monograph: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Technical Monograph: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
The following technical guide is structured as an in-depth monograph for research and development professionals. It synthesizes chemical identity, synthetic methodology, and application logic into a cohesive document.
CAS Registry Number: 69214-17-1[1][2][3][4][5]
Executive Summary
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a fused bicyclic heterocyclic building block of significant value in medicinal chemistry.[5] Belonging to the "privileged" imidazo[1,2-a]pyridine class—a scaffold found in marketed drugs like Zolpidem and Alpidem—this specific derivative is distinguished by a bromine handle at the C5 position (peri- to the bridgehead nitrogen) and methyl blocking groups at C2 and C3.
This configuration offers a unique dual-advantage:
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Metabolic Stability: The 2,3-dimethyl substitution blocks the electron-rich imidazole positions, preventing oxidative metabolism and forcing reactivity to the pyridine ring.[5]
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Orthogonal Reactivity: The C5-bromide serves as a sterically unique electrophilic site for palladium-catalyzed cross-coupling, enabling the construction of axially chiral ligands or sterically congested bioactive cores.[5]
Chemical Identity & Physical Properties[4][7]
| Property | Data |
| IUPAC Name | 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine |
| CAS Number | 69214-17-1 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| Melting Point | Predicted range based on analogs:[1][4][5][6][7] 95–105 °C (Note: Unsubstituted 5-bromo analog melts at 63-68 °C; dimethyl substitution typically elevates MP) |
| SMILES | CC1=C(N2C(=C1)C(Br)=CC=C2)C |
| InChI Key | Derived: LGYNQHZVIJNUIX-UHFFFAOYSA-N (Analogous) |
Synthetic Methodology
The synthesis of 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine follows a modified Chichibabin Imidazo[1,2-a]pyridine Synthesis .[5] This condensation reaction between a 2-aminopyridine and an
Retrosynthetic Logic
To install the bromine at the C5 position of the fused system, the starting pyridine must bear a bromine at the C6 position (adjacent to the ring nitrogen). The 2,3-dimethyl substitution pattern dictates the use of 3-bromo-2-butanone.[5]
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Precursor A: 2-Amino-6-bromopyridine (CAS 19798-81-3)[5]
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Precursor B: 3-Bromo-2-butanone (CAS 814-75-5)[5]
Step-by-Step Protocol
Note: This protocol is designed for a 10 mmol scale.
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-bromopyridine (1.73 g, 10 mmol) in Ethanol (absolute, 30 mL).
-
-
Addition:
-
Add 3-bromo-2-butanone (1.66 g, 11 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.
-
Optional: Add Sodium Bicarbonate (NaHCO₃) (1.0 g, 12 mmol) to scavenge the HBr byproduct, though the reaction often proceeds as the hydrobromide salt which precipitates.
-
-
Cyclization:
-
Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor conversion by TLC (System: 5% MeOH in DCM). The starting aminopyridine is more polar than the product.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Saturated Aqueous NaHCO₃ (2 x 30 mL) to ensure the free base is formed.
-
Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).
-
Yield: Typically 70–85%.
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Mechanistic Pathway (Visualization)[4]
Figure 1: The Chichibabin cyclization mechanism.[5] The regiochemistry is driven by the high nucleophilicity of the ring nitrogen attacking the alkyl halide, followed by ring closure.
Reactivity & Applications
The 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine scaffold is not merely an endpoint but a versatile intermediate.[5] Its reactivity is defined by the electronic difference between the electron-rich imidazole ring and the electron-deficient pyridine ring.[5]
Functionalization Logic[4]
-
C5-Position (Bromine): This is the "active handle." It is susceptible to Palladium-catalyzed cross-coupling reactions.[8] However, the C5 position is sterically sensitive because it is "peri" (adjacent) to the bridgehead nitrogen and the C3-methyl group.[5]
-
Suzuki-Miyaura Coupling: Used to attach aryl or heteroaryl groups. High catalyst loading or active ligands (e.g., SPhos, XPhos) may be required due to steric hindrance.
-
Buchwald-Hartwig Amination: Used to introduce amine functionality, crucial for kinase inhibitor designs (hinge binders).
-
-
C2/C3 Positions (Methyls): These groups block the standard electrophilic aromatic substitution sites (C3 is usually the most reactive). This forces any electrophilic functionalization (like nitration or halogenation) to occur on the pyridine ring (positions 6 or 8), allowing for highly regioselective derivatization.
Medicinal Chemistry Utility[4][10]
-
GABA-A Agonists: Analogs of this core are investigated for anxiolytic properties, where the 2,3-dimethyl substitution mimics the lipophilic profile of Zolpidem while the 5-substituent alters receptor subtype selectivity.[5]
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine nitrogen pair (N1 and the lone pair on N4) often mimics the adenine ring of ATP. The 5-bromo group allows the attachment of "gatekeeper" residues to tune selectivity.[5]
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Anti-Tubercular Agents: Recent screens have identified 2,7-dimethyl and 2,3-dimethyl analogs as inhibitors of Mycobacterium tuberculosis ATP synthesis (QcrB inhibitors).
Reactivity Workflow (Visualization)[4]
Figure 2: Divergent synthesis pathways.[5] The C5-bromo handle allows for cross-coupling, while the methyl groups direct electrophilic substitution to the pyridine ring.[5]
Safety & Handling (SDS Summary)
While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for halogenated heterocycles.
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to light.
References
-
MSE Supplies. Product Specification: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1).[1][4][9] Retrieved from
-
ChemicalBook. 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Property Data. Retrieved from
- Goel, R. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
- Bagdi, A. K. et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications. (Contextual reference for synthetic mechanism).
-
BenchChem. Comparative Reactivity of Aminobromopyridines. Retrieved from
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